molecular formula C22H14N2O8 B3831267 4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid

Cat. No.: B3831267
M. Wt: 434.4 g/mol
InChI Key: LHUWCYKMIMTHRO-UHFFFAOYSA-N
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Description

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid is an organic compound belonging to the class of benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. The compound has a molecular formula of C22H14N2O8 and a molecular weight of 434.355 Da .

Preparation Methods

The synthesis of 4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid typically involves multi-step organic reactions. The synthetic route often starts with the nitration of benzoyl compounds, followed by amide formation and subsequent coupling with phthalic acid derivatives. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas. .

Scientific Research Applications

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antitumor activities.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

4-[3-[(3-Nitrobenzoyl)amino]benzoyl]phthalic acid is unique compared to other benzanilides due to its specific substitution pattern and functional groups. Similar compounds include:

Properties

IUPAC Name

4-[3-[(3-nitrobenzoyl)amino]benzoyl]phthalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O8/c25-19(13-7-8-17(21(27)28)18(11-13)22(29)30)12-3-1-5-15(9-12)23-20(26)14-4-2-6-16(10-14)24(31)32/h1-11H,(H,23,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUWCYKMIMTHRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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